molecular formula C24H30N2O6 B14067805 1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione CAS No. 102667-22-1

1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione

Cat. No.: B14067805
CAS No.: 102667-22-1
M. Wt: 442.5 g/mol
InChI Key: JHIOJSFOOYZTRC-UHFFFAOYSA-N
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Description

1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione is a synthetic organic compound with the molecular formula C24H30N2O6 and a molecular weight of 442.505 g/mol This compound is characterized by the presence of a piperazine-2,5-dione core substituted with two 3,4-dimethoxyphenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione typically involves the reaction of 3,4-dimethoxyphenylethylamine with a suitable piperazine-2,5-dione precursor under controlled conditions. One common method involves the use of 2-chloro-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide as an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron (Fe) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to decrease reactive oxygen species (ROS) production and stabilize mitochondrial membrane potential, thereby restraining cell apoptosis and promoting cell survival via an IL-6/Nrf2 positive-feedback loop .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione is unique due to its specific substitution pattern and the presence of the piperazine-2,5-dione core, which imparts distinct chemical and biological properties. Its ability to modulate oxidative stress pathways makes it particularly interesting for therapeutic applications.

Properties

CAS No.

102667-22-1

Molecular Formula

C24H30N2O6

Molecular Weight

442.5 g/mol

IUPAC Name

1,4-bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione

InChI

InChI=1S/C24H30N2O6/c1-29-19-7-5-17(13-21(19)31-3)9-11-25-15-24(28)26(16-23(25)27)12-10-18-6-8-20(30-2)22(14-18)32-4/h5-8,13-14H,9-12,15-16H2,1-4H3

InChI Key

JHIOJSFOOYZTRC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(=O)N(CC2=O)CCC3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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